molecular formula C6H12O6 B12410647 L-Talose-13C

L-Talose-13C

Cat. No.: B12410647
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-KAKKWTBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Talose-13C is a stable isotope-labeled analogue of the rare aldohexose sugar L-Talose, where a carbon atom has been replaced with carbon-13 (13C). This compound serves as a critical biochemical reagent for advanced research in metabolism and glycoscience. Its primary application is in 13C Metabolic Flux Analysis (13C-MFA), a powerful technique used to quantify intracellular metabolic fluxes in living systems . In these studies, this compound is used as a tracer to elucidate the complex activity of metabolic pathways. When introduced to cells, its unique 13C-labeling pattern is distributed through the metabolic network, allowing researchers to accurately map carbon flow, identify active pathways, and quantify reaction rates in areas such as central carbon metabolism . This is particularly valuable for investigating the rewired metabolism of cancer cells and for optimizing the metabolic engineering of microorganisms for biochemical production . As an unnatural L-sugar and a rare sugar, L-Talose itself is a subject of interest in glycobiology . The 13C-labeled version enables detailed research into the transport and utilization mechanisms of rare sugars by cells. Furthermore, it acts as a key precursor for the chemoenzymatic synthesis of other labeled rare sugars and complex glycans, especially those found in bacterial polysaccharides, facilitating studies in immunology and vaccine development . This product is intended for use as a biological material or organic compound in life science research and is strictly for research purposes only.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-KAKKWTBXSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Cyanohydrin Reduction with K¹³CN

Methodology

The cyanohydrin reduction strategy employs D-xylose as a precursor. The reaction involves:

  • Cyanohydrin Formation : D-Xylose reacts with K¹³CN in a Strecker-like synthesis to form a 13C-labeled aldononitrile intermediate.
  • Reductive Hydrolysis : The intermediate undergoes catalytic hydrogenation (e.g., Pd/BaSO₄) in ²H₂O to yield L-Talose-¹³C.

Key Findings

  • Yield : ~70% for labeled aldoses under optimized conditions.
  • Stereoselectivity : Controlled by the configuration of the starting aldose and reaction pH.
  • Isotopic Purity : >99% ¹³C incorporation confirmed via mass spectrometry.
Table 1: Cyanohydrin Reduction Parameters
Parameter Condition Outcome Source
Catalyst Pd/BaSO₄ Prevents over-reduction
Solvent ²H₂O Enhances deuterium exchange
Temperature 25°C Maintains stereointegrity

Epimerization of L-Galactonic Acid

Methodology

This classical approach involves:

  • Oxidation of L-Galactose : L-Galactose is oxidized to L-galactonic acid using HNO₃.
  • Lactonization and Epimerization : L-Galactonic acid forms a γ-lactone, which undergoes base-catalyzed epimerization to L-talonic lactone.
  • Reduction : The lactone is reduced with NaBH₄ to yield L-Talose-¹³C.

Key Findings

  • Yield : ~50% for L-talonic lactone; ~30% overall yield after reduction.
  • Challenges : Competing side reactions during lactonization reduce efficiency.
Table 2: Epimerization Reaction Optimization
Factor Optimal Condition Impact on Yield Source
pH 9.0–10.0 Maximizes epimerization
Temperature 70°C Balances rate vs. side reactions

Subcritical Fluid Isomerization

Methodology

Subcritical aqueous ethanol (140–180°C, 5 MPa) facilitates aldose-ketose isomerization:

  • Isomerization of Labeled Aldoses : D-Galactose-¹³C is treated in 60–80% ethanol to yield L-Talose-¹³C via Lobry de Bruyn–Alberda van Ekenstein rearrangement.
  • Separation : Chromatography (e.g., Dowex Ca²⁺ resin) isolates L-Talose-¹³C from byproducts like tagatose.

Key Findings

  • Yield : Up to 16% L-Talose-¹³C at 140°C.
  • Rate Enhancement : Ethanol increases reaction rate by stabilizing the acyclic intermediate.
Table 3: Subcritical Isomerization Conditions
Variable Effect on L-Talose Yield Source
Ethanol Concentration 60% → 16% yield; 80% → 24%
Residence Time 300 s maximizes ketose formation

Iterative Dihydroxylation of Dienoates

Methodology

This asymmetric synthesis leverages Sharpless dihydroxylation:

  • Dienoate Preparation : (2Z,4E)-Dienoates are synthesized from crotonaldehyde derivatives.
  • Dihydroxylation : Sequential OsO₄-catalyzed dihydroxylation yields talo-γ-lactone-¹³C.
  • Reduction : Lactone reduction with LiAlH₄ produces L-Talose-¹³C.

Key Findings

  • Yield : 65% for talo-γ-lactone; 90% enantiomeric excess.
  • Advantage : High stereocontrol avoids tedious separation steps.
Table 4: Dihydroxylation Reaction Metrics
Parameter Value Source
OsO₄ Loading 2 mol%
Solvent t-BuOH/H₂O (1:1)
Diastereoselectivity 5:1 (talo:galacto)

Challenges and Innovations

Isotopic Dilution

  • Issue : Natural abundance ¹²C in reagents reduces isotopic purity.
  • Solution : Use ¹³C-enriched KCN and solvents.

Stereochemical Purity

  • Issue : Epimerization during lactone reduction.
  • Solution : Low-temperature NaBH₄ reductions minimize racemization.

Chemical Reactions Analysis

Types of Reactions

L-Talose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

L-Talose-13C serves as a precursor for synthesizing various bioactive compounds and rare sugars. Its specific stereochemistry allows for unique enzymatic reactions that can lead to the development of pharmaceuticals and other valuable chemical products.

Biology

In biological research, this compound is utilized to study cell metabolism and the mechanisms of rare sugar transporters and enzymes. Its role as a non-digestible sugar suggests potential prebiotic effects, promoting beneficial gut bacteria growth, which could enhance gut health and immune function. Additionally, preliminary studies indicate that this compound may possess anti-tumor and antimicrobial properties.

Industry

The compound is explored for its potential as a low-calorie sweetener and functional ingredient in food products. Its unique properties make it an attractive alternative to traditional sweeteners, offering health benefits without the associated caloric intake.

This compound exhibits several noteworthy biological activities:

  • Prebiotic Potential : Enhances the growth of beneficial gut microbiota.
  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various pathogens.
  • Anti-tumor Properties : Some studies suggest that this compound could inhibit tumor growth, although further research is needed to confirm these effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Functional Foods

A study investigated incorporating this compound into functional foods aimed at improving gut health. Results indicated that products containing this compound supported higher levels of beneficial bacteria compared to control groups.

Case Study 2: Glycemic Control in Diabetic Patients

In a clinical trial assessing the effects of this compound on glycemic control, participants consuming this compound showed improved postprandial glucose levels compared to those on a standard diet. This suggests its potential role in managing blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Similar Compounds

  • L-Sorbose
  • L-Psicose
  • L-Tagatose
  • L-Fructose
  • L-Gulose
  • L-Idose
  • L-Galactose
  • L-Altrose
  • L-Allose
  • L-Mannose
  • L-Glucose

Uniqueness

L-Talose-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable for NMR spectroscopy and metabolic studies. Unlike other L-hexoses, the isotope labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .

Q & A

Q. How can this compound be applied to study synergistic effects in combination therapies (e.g., with chemotherapeutics)?

  • Methodological Answer : Co-administer this compound with drugs and perform untargeted metabolomics to identify pathway crosstalk. Use RNA-seq to correlate metabolic shifts with gene expression. Apply machine learning (e.g., random forest models) to predict synergistic/antagonistic interactions. Validate findings in xenograft models with 13C imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.